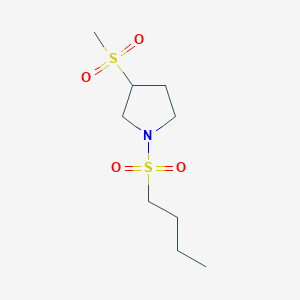

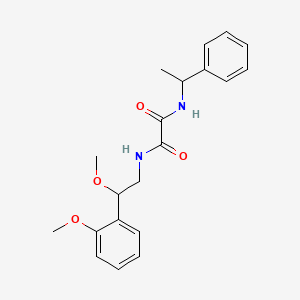

![molecular formula C12H12N2OS B2977144 N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine CAS No. 1825583-54-7](/img/structure/B2977144.png)

N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), an oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and an oxygen atom), and a propynyl group (-C≡CH). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene and oxazole rings might be formed through cyclization reactions, while the amine and propynyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure. The electron-rich nature of the thiophene and oxazole rings might also allow for interesting electronic properties .Chemical Reactions Analysis

The compound’s reactivity would likely be dominated by its functional groups. For instance, the amine group could participate in acid-base reactions, while the thiophene and oxazole rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amine group could make the compound a weak base, while the presence of multiple rings could affect its solubility .Wirkmechanismus

Target of Action

The compound contains a thiophene ring and an oxazole ring. Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Oxazole derivatives also have a broad range of biological activities .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Many thiophene and oxazole derivatives are known to interfere with various enzymatic pathways, disrupt protein-protein interactions, or modulate receptor activity .

Pharmacokinetics

The ADME properties of this compound are unknown. Many heterocyclic compounds like thiophenes and oxazoles are known to have good bioavailability due to their ability to form stable interactions with biological targets and resist metabolic degradation .

Vorteile Und Einschränkungen Für Laborexperimente

N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and can be used in a variety of cell types and animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Zukünftige Richtungen

There are several future directions for research on N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine. One area of interest is the development of this compound-based therapies for inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, the development of new synthesis methods for this compound may allow for the production of more potent analogs with improved therapeutic properties.

Synthesemethoden

The synthesis of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-thiophen-2-yl-1,3-oxazol-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylprop-2-yn-1-amine in the presence of a base to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine has been used in various research studies to investigate its potential therapeutic applications. One study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study found that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemische Analyse

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .

Molecular Mechanism

It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine in animal models .

Eigenschaften

IUPAC Name |

N-methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-3-6-14(2)8-10-9-15-12(13-10)11-5-4-7-16-11/h1,4-5,7,9H,6,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUNPIVFHQHDKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=COC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2977061.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)

![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)

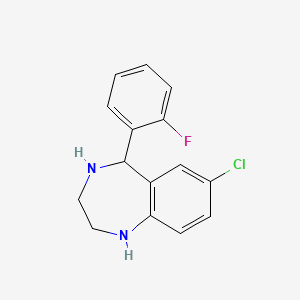

![N-(2-chlorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2977071.png)

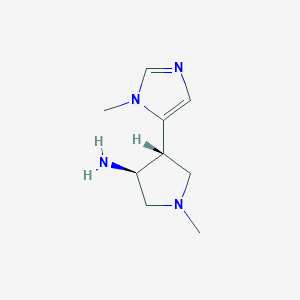

![1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)

![2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-3-{3-[2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-4-oxo-3(4H)-quinazolinyl]propyl}-4(3H)-quinazolinone](/img/structure/B2977082.png)

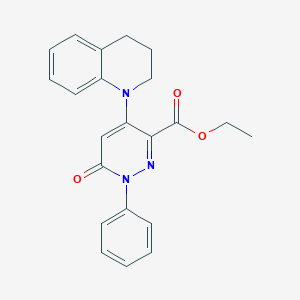

![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)